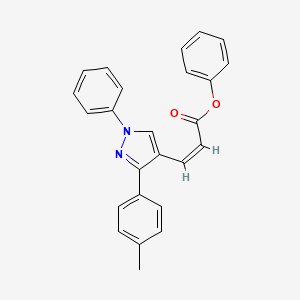

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate

Vue d'ensemble

Description

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenyl group, a pyrazole ring, and an acrylate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate typically involves the reaction of a substituted pyrazole with an appropriate acrylate ester. One common method includes the use of a base-catalyzed condensation reaction between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and phenyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol or alkane.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Reduced derivatives with alcohol or alkane functionalities.

Substitution: Substituted derivatives with various functional groups like halides, amines, or thiols.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of pyrazole derivatives, including (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate, is in oncology. Research indicates that pyrazole derivatives can exhibit significant antitumor properties. For instance, a study on related pyrazole compounds demonstrated their ability to induce apoptosis in breast cancer cells, enhancing radiation sensitivity through the modulation of DNA damage response genes .

Case Study:

A novel pyrazole compound, similar in structure to this compound, was synthesized and shown to inhibit oncogenic properties in vitro and in vivo. The compound not only induced cell death but also enhanced the efficacy of radiotherapy .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the pyrazole ring and subsequent coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Phenyl hydrazine, acetophenone | Reflux in ethanol |

| 2 | Cyclization | Acetic acid catalyst | Stirring at room temperature |

| 3 | Coupling | Acryloyl chloride | Anhydrous conditions |

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a monomer for the synthesis of advanced materials. Its unique structural features may contribute to enhanced thermal stability and mechanical properties in polymer matrices.

Case Study:

In a recent study, pyrazole-based compounds were incorporated into polymer systems to improve their thermal and mechanical properties. The resulting materials showed superior performance compared to traditional polymers .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to assess its efficacy against different cancer cell lines.

Table 2: Biological Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Modulation of DNA damage response |

Mécanisme D'action

The mechanism of action of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

(E)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.

1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of the acrylate moiety.

3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)propanoic acid: A derivative with a propanoic acid group, which may exhibit different reactivity and biological activity.

Uniqueness: The uniqueness of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate lies in its specific structural configuration, which can influence its reactivity and interaction with molecular targets. The Z-configuration around the double bond can result in distinct steric and electronic properties, differentiating it from its E-isomer and other related compounds.

Activité Biologique

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds. Subsequent reactions may involve coupling with aryl acrylates to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that many compounds showed notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 250 |

| 10b | P. mirabilis | 12 | 500 |

| 10c | S. aureus | 18 | 125 |

| 10d | B. subtilis | 14 | 250 |

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. For example, compounds derived from pyrazole structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit cyclooxygenase enzymes or other inflammatory pathways.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound | IC50 (µg/mL) | Reference Standard (IC50 µg/mL) |

|---|---|---|

| Compound A | 60.56 | Diclofenac Sodium (54.65) |

| Compound B | 57.24 | Diclofenac Sodium (54.65) |

| Compound C | 69.15 | Diclofenac Sodium (54.65) |

Antioxidant Properties

Molecular docking studies have indicated that pyrazole derivatives possess antioxidant properties, which contribute to their overall biological efficacy . These properties are crucial for mitigating oxidative stress-related diseases.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives highlighted their effectiveness against multiple bacterial strains, demonstrating zones of inhibition ranging from moderate to excellent based on structural modifications .

- Anti-inflammatory Mechanisms : Research involving the evaluation of pyrazole-based compounds revealed significant reductions in inflammatory markers in cell lines treated with these compounds, indicating potential therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name |

phenyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-19-12-14-20(15-13-19)25-21(18-27(26-25)22-8-4-2-5-9-22)16-17-24(28)29-23-10-6-3-7-11-23/h2-18H,1H3/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYFBOKPPOYJDO-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.